molecular formula C18H15N5 B12901602 1-phenyl-N-(o-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine CAS No. 87594-92-1

1-phenyl-N-(o-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine

Cat. No.: B12901602
CAS No.: 87594-92-1
M. Wt: 301.3 g/mol
InChI Key: HNULIFYXNHPGLC-UHFFFAOYSA-N
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Description

1-phenyl-N-(o-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine is a heterocyclic compound that belongs to the class of pyrazolo-pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-(o-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine typically involves the reaction of appropriate pyrazole and pyrazine derivatives under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-(o-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

1-phenyl-N-(o-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-phenyl-N-(o-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide
  • [1,2,4]triazolo[4,3-a]quinoxaline
  • N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine

Uniqueness

1-phenyl-N-(o-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of phenyl and o-tolyl groups, along with the pyrazolo-pyrazine core, makes it a valuable compound for various research and industrial applications .

Biological Activity

1-Phenyl-N-(o-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine is a compound belonging to the pyrazolo[3,4-b]pyrazine family. This compound is characterized by a bicyclic structure that incorporates both pyrazole and pyrazine rings, and it features a phenyl group and an o-tolyl group attached to the nitrogen of the pyrazole ring. Its molecular formula is C18H15N5, with a molecular weight of 301.3 g/mol .

Chemical Structure and Properties

The unique structural features of this compound contribute to its potential biological activities. The presence of amino and aromatic groups enhances its reactivity and biological profile. The compound's structural characteristics can be summarized as follows:

Feature Description
Molecular Formula C18H15N5
Molecular Weight 301.3 g/mol
Core Structure Bicyclic pyrazolo[3,4-b]pyrazine
Functional Groups Amino, aromatic

Biological Activities

Research indicates that compounds in the pyrazolo[3,4-b]pyrazine class exhibit a variety of biological activities, including:

  • Anticancer Activity : Pyrazolo derivatives have shown promise in inducing apoptosis in various cancer cell lines. For instance, studies on related compounds have demonstrated significant cytotoxic effects against human solid tumors with EC50 values ranging from 30 to 700 nM .
  • Anti-inflammatory Effects : Pyrazole derivatives are being explored for their anti-inflammatory properties, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Properties : Some derivatives exhibit antibacterial activity, making them candidates for further development as antimicrobial agents .

Apoptosis Induction

A study focusing on N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines revealed that these compounds are potent inducers of apoptosis in cancer cells. The structure-activity relationship (SAR) studies identified specific substituents that enhance apoptotic activity, suggesting that similar modifications could be applied to this compound for improved efficacy .

Antitumor Activity

In vitro assessments have shown that various pyrazole derivatives can inhibit cell growth effectively. For example, compounds with similar structures have been reported with GI50 values as low as 16 nM against cancer cell lines such as MCF7 and NCI-H460 . The potential for this compound to exhibit comparable or enhanced antitumor activity warrants further investigation.

Synthesis and Modification

The synthesis of this compound typically involves multi-step processes that can include one-pot reactions or catalytic methods to optimize yield and efficiency. The versatility in synthesis allows for the exploration of various functional groups that may enhance biological activity .

Properties

CAS No.

87594-92-1

Molecular Formula

C18H15N5

Molecular Weight

301.3 g/mol

IUPAC Name

N-(2-methylphenyl)-1-phenylpyrazolo[3,4-b]pyrazin-5-amine

InChI

InChI=1S/C18H15N5/c1-13-7-5-6-10-15(13)21-17-12-19-18-16(22-17)11-20-23(18)14-8-3-2-4-9-14/h2-12H,1H3,(H,21,22)

InChI Key

HNULIFYXNHPGLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=CN=C3C(=N2)C=NN3C4=CC=CC=C4

Origin of Product

United States

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